molecular formula C30H32BrN5O7S B306887 ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B306887
M. Wt: 686.6 g/mol
InChI Key: GTELUAKDXTWIIO-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound with a complex structure. It contains multiple functional groups, including a thiazolopyrimidine core, a nitrobenzylidene moiety, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C30H32BrN5O7S

Molecular Weight

686.6 g/mol

IUPAC Name

ethyl (2E)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H32BrN5O7S/c1-6-43-29(38)26-17(2)32-30-35(27(26)20-15-23(41-4)24(42-5)16-21(20)31)28(37)25(44-30)14-18-13-19(36(39)40)7-8-22(18)34-11-9-33(3)10-12-34/h7-8,13-16,27H,6,9-12H2,1-5H3/b25-14+

InChI Key

GTELUAKDXTWIIO-AFUMVMLFSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the thiazolopyrimidine core through cyclization reactions.
  • Introduction of the bromo and methoxy groups on the phenyl ring via electrophilic aromatic substitution.
  • Formation of the nitrobenzylidene moiety through condensation reactions.
  • Attachment of the piperazine ring via nucleophilic substitution.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable and cost-effective synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-2-[2-(4-methylpiperazin-1-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the nitro group may yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of other complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: As a specialty chemical for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not well understood. it is likely to interact with specific molecular targets and pathways based on its structure. Potential targets may include enzymes, receptors, and other proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar compounds to ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-7-METHYL-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives and compounds with similar functional groups. These compounds may have similar biological activities and applications, but the specific structure of this compound may confer unique properties and advantages.

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